molecular formula C21H16Cl2N4O2 B2846824 N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 2177450-05-2

N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No. B2846824
CAS RN: 2177450-05-2
M. Wt: 427.29
InChI Key: SAEWWGDBOLHEEN-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.29. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies have been conducted on similar compounds to analyze their vibrational spectra and electronic properties. These studies contribute to understanding the photochemical and thermochemical properties, making such compounds potential candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and good free energy of electron injection. The non-linear optical (NLO) activity has also been investigated, revealing significant second-order hyperpolarizability values. Additionally, molecular docking studies provide insights into binding interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting potential biological activities (Mary et al., 2020).

Antimicrobial and Antitumor Applications

Novel synthetic routes have been explored for producing derivatives with potent α-glucosidase inhibitory potential, indicating their potential as pharmacological agents. These compounds have been evaluated for their α-glucosidase inhibitory potential, showing promising results that may lead to new drug leads. ADME predictions support these findings, suggesting the potential for these compounds in medicinal chemistry (Iftikhar et al., 2019).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from similar molecular structures have been studied for their potential in forming supramolecular architectures through hydrogen bonding interactions. These studies extend into evaluating their antioxidant activity, providing a foundation for further exploration into their pharmacological uses (Chkirate et al., 2019).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological profiles of these compounds. Such research is crucial for assessing the safety and environmental impact of similar chemical compounds (Coleman et al., 2000).

Oxidation Reactivity Channels

Research on the chemical oxidation of acetamides, including those similar to the query compound, offers insights into their reactivity and potential applications in chemical synthesis. Understanding the oxidation reactivity channels of these compounds is essential for developing new synthetic methods and materials (Pailloux et al., 2007).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-13-5-2-8-16(23)19(13)24-18(28)12-27-10-4-9-17(27)21-25-20(26-29-21)14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWWGDBOLHEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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